molecular formula C10H15BrN2O2 B2836408 ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate CAS No. 83405-75-8

ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate

Cat. No.: B2836408
CAS No.: 83405-75-8
M. Wt: 275.146
InChI Key: QTWJONUIFJTELY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyl group at the 5-position, and an ethyl ester group at the 3-position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3,5-dimethylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydride.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 4-azido-5-tert-butyl-1H-pyrazole-3-carboxylate or 4-mercapto-5-tert-butyl-1H-pyrazole-3-carboxylate.

    Oxidation Products: Pyrazole N-oxides.

    Reduction Products: De-brominated pyrazole derivatives.

    Hydrolysis Products: 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    4-bromo-1H-pyrazole-3-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    5-tert-butyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, which may influence its chemical properties and applications.

    4-bromo-5-methyl-1H-pyrazole-3-carboxylate: Contains a methyl group instead of a tert-butyl group, which can alter its steric and electronic properties.

Properties

IUPAC Name

ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6(11)8(13-12-7)10(2,3)4/h5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWJONUIFJTELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Br)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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